1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the 2,4-Dimethoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with 2,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on the substituents at the N1 position and modifications to the pyrrolidine ring. Key analogs include:
Substituent Analysis :
- Electron-donating groups (e.g., 2,4-diOMe) : Enhance lipophilicity and may improve membrane permeability but reduce hydrogen-bonding capacity compared to hydroxylated analogs.
- Heterocyclic moieties (e.g., oxadiazole) : Improve radical scavenging in antioxidants by introducing redox-active sulfur or nitrogen atoms .
Physicochemical Properties
Notes:
- Methoxy groups increase logP compared to hydroxylated analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds .
Antioxidant Activity :
- 1-(5-Chloro-2-hydroxyphenyl)-4-oxadiazole derivative : 1.5× more potent than ascorbic acid in DPPH assay (IC₅₀ = 10.2 µM vs. 15.4 µM) .
- Target compound hypothesis : The 2,4-diOMe group may reduce radical scavenging efficacy compared to hydroxylated analogs but could improve stability under oxidative conditions.
Anticancer Activity :
- 1-(2,4-Difluorophenyl) hydrazide derivatives : Inhibit cancer cell proliferation (IC₅₀ = 8–20 µM in MCF-7 cells) via apoptosis induction .
Enzyme Inhibition :
Biological Activity
1-(2,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 755025-16-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
- IUPAC Name : (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- Purity : ≥ 97%
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. Research has shown that these compounds exhibit structure-dependent cytotoxicity against various cancer cell lines, particularly the A549 human lung adenocarcinoma model.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells. The compounds were tested at a fixed concentration of 100 µM for 24 hours using the MTT assay. The results indicated that:
- Compound with a carboxylic acid group demonstrated significant cytotoxicity, reducing A549 cell viability to approximately 66%.
- The presence of specific structural features, such as free amino groups, enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
| Compound | Viability (%) | Remarks |
|---|---|---|
| Compound 15 | 66% | Significant activity |
| Control (Cisplatin) | ~50% | Standard chemotherapeutic |
The mechanism through which these compounds exert their anticancer effects involves induction of apoptosis and inhibition of cell proliferation. The structure of the compound plays a crucial role in its interaction with cellular targets, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial activity against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted against various Gram-positive and Gram-negative bacteria. The study focused on:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Multidrug-resistant Klebsiella pneumoniae
The results demonstrated that certain derivatives showed potent antimicrobial activity with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | <16 | Effective |
| Klebsiella pneumoniae | <32 | Effective |
Implications for Drug Development
The findings suggest that the compound's unique structure allows it to interact effectively with bacterial targets, providing a basis for developing new antimicrobial agents to combat resistant strains .
Q & A
Q. What are the established synthetic routes for 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of 2,4-dimethoxybenzylamine with itaconic acid or its derivatives under reflux in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone ring .
- Step 2 : Esterification or carboxylation to introduce the carboxylic acid moiety, often using catalytic sulfuric acid or coupling agents like EDCl . Yield optimization requires precise temperature control (e.g., reflux at 100–120°C) and stoichiometric ratios of reactants. Impurities, such as unreacted intermediates, are minimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR : and NMR confirm the pyrrolidinone core (δ ~2.5–3.5 ppm for methylene protons) and aromatic substitution (δ ~6.5–7.5 ppm for dimethoxybenzyl protons) .
- IR : Peaks at ~1700 cm (C=O stretching for lactam and carboxylic acid) and ~1250 cm (C-O stretching for methoxy groups) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, theoretical 279.11 g/mol), while HPLC with UV detection (λ ~254 nm) assesses purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Short-term : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the pyrrolidinone ring.
- Long-term : Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis of the carboxylic acid group . Degradation products (e.g., decarboxylated derivatives) are monitored via periodic HPLC analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:
- Enantiomeric purity : The (3R)-enantiomer (CAS 1629681-80-6) shows distinct binding affinities compared to racemic mixtures. Chiral HPLC or SFC is critical for isolating active enantiomers .
- Assay conditions : Variations in buffer pH (e.g., phosphate vs. Tris) or ionic strength can alter ligand-receptor interactions. Standardized protocols (e.g., IC measurements at pH 7.4) improve reproducibility .
- Metabolite interference : LC-MS/MS quantifies metabolites (e.g., demethylated derivatives) that may contribute to false-positive signals .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations identify:
- Binding modes : The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the dimethoxybenzyl group occupies hydrophobic pockets .
- SAR insights : Modifications at the pyrrolidinone 3-position (e.g., methyl vs. phenyl substituents) are modeled to optimize steric and electronic complementarity . Validation includes comparing docking scores (ΔG) with experimental IC values .
Q. What experimental designs mitigate challenges in studying its enantiomer-specific pharmacokinetics?
To address enantioselective metabolism:
- Chiral separation : Use immobilized cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- In vitro assays : Incubate individual enantiomers with liver microsomes and quantify metabolites via UPLC-QTOF .
- In vivo studies : Administer enantiomers separately to rodents and measure plasma/tissue concentrations using LC-MS/MS .
Q. How do structural modifications at the 5-oxo-pyrrolidine ring impact solubility and membrane permeability?
Systematic SAR studies reveal:
- Solubility : Introducing polar groups (e.g., hydroxyl at C4) increases aqueous solubility but reduces logP (measured via shake-flask method) .
- Permeability : Methylation of the lactam nitrogen enhances Caco-2 monolayer permeability (P >1 × 10 cm/s) by reducing hydrogen-bonding capacity .
- Prodrug strategies : Esterification of the carboxylic acid improves oral bioavailability (e.g., ethyl ester prodrugs show 2× higher AUC in rat models) .
Methodological Notes
- Data Contradictions : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Advanced Analytics : Employ synchrotron XRD for crystal structure determination to resolve stereochemical ambiguities .
- Safety : Handle the compound under fume hoods; SDS sheets indicate potential irritancy (GHS Category 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
